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Compound of Interest

Compound Name: 2-chloro-3-methylphenol

Cat. No.: B031080 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
chloro-3-methylphenol, a chlorinated aromatic organic compound relevant in various fields of

chemical research and development. This document presents available Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed

experimental protocols for the characterization of substituted phenols.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-chloro-3-
methylphenol. It is important to note that experimentally obtained spectra for this specific

compound are not widely available in public databases. Therefore, some of the data presented

is based on predictive models and analysis of structurally similar compounds.

Table 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy Data
¹H NMR (Proton NMR)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Predicted

~7.1-7.3 d 1H Ar-H

~6.8-7.0 d 1H Ar-H

~6.7-6.9 t 1H Ar-H

~5.0-6.0 s (broad) 1H -OH

~2.3 s 3H -CH₃

Note: Predicted

values are based on

standard chemical

shift tables and

software. Actual

values may vary

depending on the

solvent and

experimental

conditions.

¹³C NMR (Carbon-13 NMR)
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Chemical Shift (δ) ppm Assignment

Predicted

~155 C-OH

~138 C-CH₃

~130 C-Cl

~128 Ar-CH

~125 Ar-CH

~118 Ar-CH

~20 -CH₃

Note: Predicted values are based on standard

chemical shift tables and software. Actual values

may vary depending on the solvent and

experimental conditions.

Table 2: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹) Intensity Assignment

3600-3200 Strong, Broad O-H stretch (phenolic)

3100-3000 Medium C-H stretch (aromatic)

2970-2850 Medium-Weak C-H stretch (methyl)

1600-1580, 1500-1400 Medium-Strong C=C stretch (aromatic ring)

~1200 Strong C-O stretch (phenol)

800-700 Strong C-Cl stretch

900-675 Strong
C-H out-of-plane bend

(aromatic)

Table 3: Mass Spectrometry (MS) Data
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m/z Ratio Relative Intensity (%) Assignment

142/144 ~3:1 [M]⁺ (Molecular ion)

107 High [M-Cl]⁺

79 Moderate [C₆H₇]⁺

77 Moderate [C₆H₅]⁺

Note: Fragmentation patterns

are predicted based on typical

behavior of chlorophenols

under electron ionization. The

isotopic pattern of chlorine

(³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio) will

result in a characteristic

M/M+2 peak for chlorine-

containing fragments.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the

analysis of substituted phenols like 2-chloro-3-methylphenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of 2-chloro-3-methylphenol in about 0.6-0.7 mL of a

deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a

clean, dry 5 mm NMR tube.[1]

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Cap the NMR tube and gently invert to ensure thorough mixing.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Spectrometer Frequency: 400 MHz

Pulse Program: Standard single-pulse (zg30)

Spectral Width: ~16 ppm

Acquisition Time: ~2-3 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64 (depending on sample concentration)

¹³C NMR:

Spectrometer Frequency: 100 MHz

Pulse Program: Standard proton-decoupled (zgpg30)

Spectral Width: ~240 ppm

Acquisition Time: ~1-2 seconds

Relaxation Delay: 2-5 seconds

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal at 0 ppm.
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Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities (splitting patterns), and integration values to

assign the signals to the respective protons and carbons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background

spectrum of the clean, empty crystal.

Place a small amount of solid 2-chloro-3-methylphenol directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrument Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify the characteristic absorption bands and assign them to the corresponding

functional groups (e.g., O-H, C-H aromatic, C-H alkyl, C=C aromatic, C-O, C-Cl).

Gas Chromatography-Mass Spectrometry (GC-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b031080?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b031080?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation:

Dissolve a small amount of 2-chloro-3-methylphenol in a volatile organic solvent (e.g.,

dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

Instrument Parameters:

Gas Chromatograph (GC):

Injector Temperature: 250 °C

Injection Mode: Splitless

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25

mm x 0.25 µm).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min

to 280 °C and hold for 5 minutes.

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

Mass Range: m/z 40-400.

Data Processing:

Analyze the total ion chromatogram (TIC) to determine the retention time of the

compound.
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Examine the mass spectrum corresponding to the chromatographic peak of 2-chloro-3-
methylphenol.

Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the

structure of the molecule. Pay attention to the isotopic pattern of chlorine.

Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a

substituted phenol like 2-chloro-3-methylphenol.
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Workflow for Spectroscopic Analysis of 2-chloro-3-methylphenol

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing

Structural Elucidation
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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